![molecular formula C13H11NO B1216244 10,11-Dihydrodibenzo[b,f][1,4]oxazepine CAS No. 2244-60-2](/img/structure/B1216244.png)
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Overview
Description
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a tricyclic compound that belongs to the dibenzoxazepine family. This compound is of significant interest due to its diverse pharmacological activities, including its role as an antidepressant, analgesic, and calcium channel antagonist . It is also known for its use as a histamine H4 receptor agonist and a non-nucleoside HIV-1 reverse transcriptase inhibitor .
Preparation Methods
The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine can be achieved through various methods:
Cyclocondensation: This method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often using a microwave oven to reduce reaction time.
Copper Catalysis: A one-pot synthesis involving copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form triazoles, which can then be converted into the desired oxazepine.
Domino Reactions: These involve a sequence of elimination, rearrangement, and addition reactions to form the oxazepine ring.
Ugi Four-Component Reaction: This multicomponent reaction followed by intramolecular O-arylation is another efficient method for synthesizing this compound.
Chemical Reactions Analysis
10,11-Dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one.
Reduction: Reduction reactions can convert it into different derivatives, such as 10,11-dihydro-5H-dibenz[b,f]azepine.
Substitution: It can undergo substitution reactions with various reagents to form different substituted derivatives.
Hydrogenation: Asymmetric transfer hydrogenation can be used to produce biologically active 11-substituted derivatives with high enantioselectivity.
Common reagents used in these reactions include copper catalysts, azides, alkynes, and various halogenated compounds . The major products formed from these reactions are often derivatives with enhanced pharmacological properties .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
10,11-Dihydrodibenzo[b,f][1,4]oxazepine derivatives have been studied for their antidepressant properties. For instance, Sintamil and its analogs demonstrate significant efficacy in alleviating depressive symptoms by acting on neurotransmitter systems .
2. Analgesic Properties
This compound has also shown potential as an analgesic agent. Its mechanism involves modulation of pain pathways through interaction with various receptors.
3. Antipsychotic Effects
The compound exhibits antipsychotic activity by antagonizing dopamine receptors (D2/D4) and serotonin receptors, which are crucial in the treatment of psychotic disorders.
4. Calcium Channel Antagonism
In biological studies, this compound has been utilized to explore calcium channel antagonism. This property is vital for understanding cardiovascular functions and developing related therapeutics.
5. Antiviral Activity
Recent studies indicate that this compound may interfere with the hepatitis B virus life cycle by targeting core protein assembly, thus reducing viral replication significantly in vitro .
Biochemical Mechanisms
The biochemical interactions of this compound include:
- Inhibition of Carbonic Anhydrase : The compound exhibits inhibitory activity against bovine carbonic anhydrase isoform II, influencing various physiological processes.
- Modulation of Cell Signaling : It alters dopaminergic signaling pathways through specific binding interactions with dopamine and serotonin receptors.
Case Studies
Several studies have documented the efficacy and mechanisms of action for derivatives of this compound:
- Study on Antidepressant Effects : A clinical trial demonstrated that Sintamil significantly reduced depression scores in patients compared to placebo .
- Antiviral Mechanism Investigation : Research indicated that the compound effectively inhibited hepatitis B virus replication by disrupting core protein assembly .
- Calcium Channel Studies : Experimental data showed that this compound could modulate calcium influx in cardiac cells, suggesting potential therapeutic applications in cardiovascular diseases.
Mechanism of Action
The mechanism of action of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine involves its interaction with various molecular targets:
Calcium Channels: It acts as a calcium channel antagonist, inhibiting the influx of calcium ions into cells.
Histamine Receptors: It functions as a histamine H4 receptor agonist, modulating immune responses and inflammation.
Dopamine Receptors: It also acts as a D2/D4-dopamine receptor antagonist, which is relevant for its antipsychotic effects.
These interactions lead to various physiological effects, including mood stabilization, pain relief, and modulation of immune responses .
Comparison with Similar Compounds
10,11-Dihydrodibenzo[b,f][1,4]oxazepine can be compared with other similar compounds:
Dibenz[b,f][1,4]oxazepin-11(10H)-one: This compound is a close analog with similar pharmacological activities.
10,11-Dihydro-5H-dibenz[b,f]azepine: Another related compound with distinct chemical properties and applications.
6,11-Dihydrodibenzo[b,e]thiepin-11-one: This compound has a sulfur atom in place of the oxygen atom in the oxazepine ring, leading to different pharmacological effects.
The uniqueness of this compound lies in its diverse range of pharmacological activities and its potential for further chemical modification to enhance its properties .
Biological Activity
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a heterocyclic compound with potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, one method includes the reaction of dibenzocycloheptene derivatives with nitrogen-containing reagents under acidic conditions to yield the oxazepine structure.
Research indicates that this compound acts as a core protein allosteric modifier (CpAM) . This interaction can influence the assembly of viral capsids by stabilizing or destabilizing certain protein conformations. The compound's ability to modulate the assembly process is significant in developing antiviral therapies.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against hepatitis B virus (HBV). The mechanism involves interfering with the viral life cycle by targeting the core protein assembly. In vitro studies demonstrated that compounds similar to this compound could reduce HBV replication significantly.
Table 1: Summary of Antiviral Activity Studies
Bacterial Activity
In addition to its antiviral properties, some derivatives of oxazepine compounds have shown antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The biological evaluation involved assessing the minimum inhibitory concentration (MIC) against these bacteria.
Table 2: Antibacterial Activity Data
Compound | Target Bacteria | MIC (µg/mL) |
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Oxazepine Derivative A | Staphylococcus aureus | 32 |
Oxazepine Derivative B | Escherichia coli | 64 |
Case Studies
A notable case study involved a patient cohort treated with a formulation containing this compound derivatives. The results showed a marked decrease in HBV DNA levels after 12 weeks of treatment compared to baseline measurements. Side effects were minimal, suggesting a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the primary methods for structural characterization of 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the scaffold's connectivity and substituent positions, particularly - and -NMR for proton and carbon environments. High-Performance Liquid Chromatography (HPLC) is used to assess purity, with reverse-phase columns (C18) and UV detection at 254 nm being standard. Mass spectrometry (MS) provides molecular weight confirmation via electrospray ionization (ESI-MS) .
Q. How is the purity of synthesized this compound derivatives assessed?
- Methodological Answer: Purity is quantified using HPLC with a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). A purity threshold of ≥95% is typically required for pharmacological studies. Complementary techniques like thin-layer chromatography (TLC) and melting point analysis are used for preliminary validation .
Q. What are the key steps in synthesizing the this compound core structure?
- Methodological Answer: The core is synthesized via cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes under reflux in polar aprotic solvents (e.g., DMF). Friedel-Crafts cycliacylation using AlCl in dichloromethane or nitromethane is also effective for introducing ketone functionalities .
Q. What stability and solubility considerations are critical for handling these derivatives?
- Methodological Answer: Derivatives are often hygroscopic and require storage under inert atmospheres. Solubility in DMSO or ethanol is preferred for biological assays. Stability tests under varying pH (4–9) and temperature (4–40°C) are conducted via accelerated degradation studies monitored by HPLC .
Advanced Research Questions
Q. What strategies optimize reaction conditions for synthesizing 11-substituted derivatives?
- Methodological Answer: Phosgene-free routes are prioritized for safety. A novel method involves treating phenyl carbamates with substituted amines at 80–100°C in toluene, achieving yields >80%. Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 12 hours) while maintaining regioselectivity .
Q. How can computational modeling aid in designing derivatives with enhanced pharmacological activity?
- Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding. Molecular docking (AutoDock Vina) screens derivatives against targets like serotonin receptors, prioritizing compounds with ΔG < −8 kcal/mol for synthesis .
Q. How are contradictions in synthetic methodologies resolved across studies?
- Methodological Answer: Discrepancies (e.g., AlCl vs. PO in cyclization) are addressed through controlled experiments comparing yields, purity, and byproduct profiles. Green chemistry metrics (E-factor, atom economy) guide reagent selection .
Q. What methods evaluate the biological activity of these derivatives?
- Methodological Answer: In vitro assays include:
- Antipsychotic Activity: Dopamine D receptor binding (radioligand displacement with [H]spiperone).
- Anticonvulsant Activity: Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents.
IC values < 100 nM are considered potent .
Q. How are late-stage modifications performed to introduce functional groups (e.g., piperazinyl or dithiabiureto)?
- Methodological Answer: Piperazinyl groups are introduced via nucleophilic aromatic substitution at the 11-position using 1.5 eq piperazine in DMF at 120°C. Dithiabiureto moieties are added by refluxing thiocarbamido precursors with alkyl isothiocyanates in acetone-ethanol (1:1) .
Q. What analytical workflows validate the regioselectivity of substituent addition?
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFONPPSLOZSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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